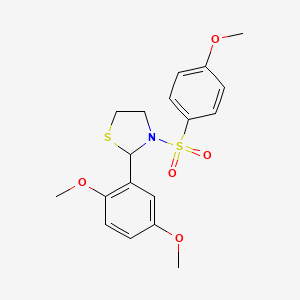
2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE is a complex organic compound that features a thiazole ring, a sulfone group, and multiple methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the sulfone group and the methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with similar methoxy substituents.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent in organic synthesis.
Uniqueness
2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE is unique due to its combination of a thiazole ring and a sulfone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H21NO5S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C18H21NO5S2/c1-22-13-4-7-15(8-5-13)26(20,21)19-10-11-25-18(19)16-12-14(23-2)6-9-17(16)24-3/h4-9,12,18H,10-11H2,1-3H3 |
InChI Key |
ZNHUEPZQADYXPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















